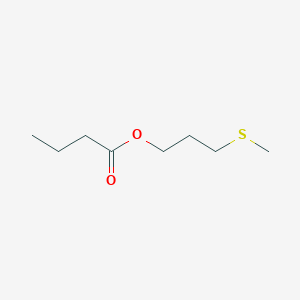

3-(Methylthio)propyl butyrate

Description

Properties

IUPAC Name |

3-methylsulfanylpropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCZLQOPSGMKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168088 | |

| Record name | Methionyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cabbage/sewer odour | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 °C. @ 760.00 mm Hg | |

| Record name | Methionyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.001 | |

| Record name | Methionyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16630-60-7 | |

| Record name | 3-(Methylthio)propyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3QG29SI0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propyl butyrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl butyrate, also known as methionyl butyrate, is a sulfur-containing ester recognized for its distinct fruity and savory aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and generalized experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, food science, and drug development.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂S | [1],[2],[3],[4],[5],[6] |

| Molecular Weight | 176.28 g/mol | [3],[7],[5],[6] |

| CAS Number | 16630-60-7 | [1],[3],[7],[5],[6] |

| IUPAC Name | 3-(methylthio)propyl butanoate | [1],[3] |

| Boiling Point | 244.4 ± 23.0 °C at 760 mmHg | [7] |

| 108 °C at 11 Torr | [6] | |

| Density | 0.990 ± 0.06 g/cm³ (at 20 °C) | [7] |

| 0.994 g/cm³ (at 20 °C) | [6] | |

| Refractive Index | 1.458 (at 20 °C) | [7] |

| Flash Point | 102.3 ± 10.6 °C | [7] |

| Solubility | Practically insoluble in water. | [3] |

| Odor | Fruity, pineapple, mushroom, cheesy, cabbage/sewer. | [7],[8] |

| Synonyms | Methionyl butyrate, 3-(Methylsulfanyl)propyl butanoate, Butanoic acid 3-(methylthio)propyl ester. | [1],[3] |

Chemical Structure

The structural identity of a molecule is fundamental to understanding its reactivity and interactions.

| Identifier | Value | Source(s) |

| SMILES | CCCC(=O)OCCCSC | [3] |

| InChI | InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3 | [3] |

| InChIKey | HSCZLQOPSGMKTK-UHFFFAOYSA-N | [3] |

Structural Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis: Fischer Esterification (General Protocol)

This compound can be synthesized via the Fischer esterification of 3-(methylthio)propan-1-ol with butyric acid in the presence of an acid catalyst.

Materials:

-

3-(Methylthio)propan-1-ol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-(methylthio)propan-1-ol and butyric acid.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Set up the apparatus for reflux and heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., a polar column like DB-Wax or a non-polar column like DB-5ms)

-

Helium (carrier gas)

-

Autosampler or manual injection port

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be within the linear range of the detector.

-

If analyzing a complex matrix (e.g., a food sample), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

Carrier Gas Flow: 1 mL/min (constant flow)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for its identification.

-

The mass spectrum of the eluting compound is compared with a reference library (e.g., NIST) to confirm its identity. The fragmentation pattern will be characteristic of the molecule's structure.

-

Quantification can be achieved by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentrations.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification and characterization of a known compound like this compound.

Caption: A logical workflow for the identification of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The summarized data and generalized experimental protocols offer a solid foundation for researchers and professionals working with this compound. The provided structural and workflow diagrams serve as visual aids to facilitate a deeper understanding of its chemical identity and the process of its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(methylthio)propyl butanoate (CAS 16630-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 16630-60-7 [chemicalbook.com]

- 4. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]

- 5. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound CAS#: 16630-60-7 [m.chemicalbook.com]

- 8. Methionyl butyrate | C8H16O2S | CID 85520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methylthio)propyl butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)propyl butyrate, a sulfur-containing ester with applications in the flavor and fragrance industry and potential, though less explored, utility in the pharmaceutical sciences. This document consolidates critical information, including its chemical identity, physical and chemical properties, a plausible synthetic route, and a discussion of its potential applications in drug development based on the known biological activities of butyrate and its derivatives. All quantitative data is presented in structured tables for clarity, and a proposed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Synonyms

This compound is a chemical compound with the unique CAS Registry Number 16630-60-7 .[1][2][3] It is recognized by a variety of synonyms across different chemical databases and commercial suppliers. A comprehensive list of these identifiers is crucial for accurate literature and database searches.

| Identifier Type | Identifier |

| CAS Number | 16630-60-7 |

| IUPAC Name | 3-(methylthio)propyl butanoate |

| Synonyms | 3-(Methylsulfanyl)propyl butanoate |

| Butanoic acid, 3-(methylthio)propyl ester | |

| Butyric acid, 3-(methylthio)propyl ester | |

| Methionyl butyrate | |

| 1-Propanol, 3-(methylthio)-, butyrate | |

| Molecular Formula | C8H16O2S |

| Molecular Weight | 176.28 g/mol |

| InChI Key | HSCZLQOPSGMKTK-UHFFFAOYSA-N |

| SMILES | CCCC(=O)OCCCSC |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. The following table summarizes key quantitative data gathered from various sources.

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Fruity, pineapple, mushroom, cheesy, sulfurous |

| Boiling Point | 244.4 ± 23.0 °C at 760 mmHg |

| Density | 0.990 ± 0.06 g/cm³ at 20 °C |

| Flash Point | 102.3 ± 10.6 °C |

| Refractive Index | 1.458 at 20 °C |

| LogP (Octanol/Water) | 2.36 |

| Solubility | Insoluble in water; soluble in alcohol, propylene glycol, and oil |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available precursor, 3-(methylthio)propionaldehyde (methional).

References

An In-depth Technical Guide on the Natural Occurrence of 3-(Methylthio)propyl Butyrate in Foods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-(methylthio)propyl butyrate in various food products. It delves into the quantitative data available in the scientific literature, details the experimental protocols for its analysis, and illustrates the biosynthetic pathways involved in its formation.

Introduction

This compound is a volatile sulfur-containing ester that contributes to the characteristic aroma profile of several fruits. Its presence is particularly notable in pineapple and melon, where it imparts fruity and sulfury notes. Understanding the natural occurrence, concentration, and formation of this compound is crucial for food scientists aiming to optimize flavor profiles and for researchers investigating the biochemical pathways of volatile organic compounds in plants and fermented foods.

Natural Occurrence and Quantitative Data

This compound and its closely related derivatives, such as methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate, have been identified as key aroma compounds in a variety of fruits. The concentration of these compounds can vary significantly depending on the fruit variety, ripeness, and processing methods.

Table 1: Quantitative Occurrence of this compound and Related Compounds in Pineapple Varieties

| Compound | Pineapple Variety | Concentration (µg/kg) | Reference |

| Ethyl 3-(methylthio)propanoate | Smooth Cayenne | 91.21 (pulp), 42.67 (core) | [1] |

| Methyl 3-(methylthio)propanoate | Sweetio | Higher proportion than regular pineapple | [1] |

| Ethyl 3-(methylthio)propanoate | Green Pineapple | Major volatile constituent | [1] |

| Methyl 3-(methylthio)propanoate | Multiple Varieties | Present | [1] |

| Ethyl 3-(methylthio)propanoate | Multiple Varieties | Present | [1] |

Note: Direct quantitative data for this compound is limited; data for related esters are presented as indicators of the prevalence of the 3-(methylthio)propyl moiety in pineapple aroma.

In addition to pineapple, sulfur-containing volatiles derived from methionine, the precursor to this compound, are significant contributors to the aroma of melon (Cucumis melo L.). The catabolism of L-methionine in melon leads to a variety of sulfur-containing and other volatile compounds[2].

While less definitively documented, the precursors for this compound are known to be formed during the fermentation of certain foods. In cheese, for instance, the catabolism of L-methionine by ripening microorganisms can produce 3-(methylthio)propanal[3][4]. This aldehyde could potentially be reduced to 3-(methylthio)propanol and subsequently esterified to form this compound, although direct evidence for this final conversion in cheese is not yet abundant.

Experimental Protocols

The analysis of volatile compounds like this compound from food matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol is a representative summary based on methodologies reported in the scientific literature[5][6][7][8].

1. Sample Preparation:

-

Fresh pineapple pulp is homogenized.

-

A specific amount of the homogenate (e.g., 5 g) is weighed into a 20 mL headspace vial.

-

An internal standard (e.g., 2-octanol) is added for quantification.

-

To enhance the release of volatiles, a salt solution (e.g., NaCl) may be added to increase the ionic strength of the matrix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-INNOWAX). A typical oven temperature program starts at 40°C, holds for a few minutes, and then ramps up to a final temperature of around 240-250°C.

-

Detection: A mass spectrometer is used as the detector, operating in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 35-400).

4. Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of each compound is calculated based on the peak area relative to the peak area of the internal standard.

Biosynthetic Pathways

The formation of this compound in plants originates from the catabolism of the amino acid L-methionine[2]. The pathway involves several key enzymatic steps.

-

Transamination/Deamination of L-Methionine: L-methionine is converted to α-keto-γ-(methylthio)butyrate (KMTB). This can be achieved through transamination, catalyzed by an aminotransferase, or through deamination.

-

Decarboxylation: KMTB is decarboxylated to form 3-(methylthio)propanal.

-

Reduction: 3-(methylthio)propanal is reduced by an alcohol dehydrogenase to form 3-(methylthio)propanol.

-

Esterification: Finally, 3-(methylthio)propanol is esterified with butyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT), to produce this compound[9][10][11][12][13].

Logical Relationships in Fermented Foods

In fermented foods such as cheese, the formation of sulfur-containing aroma compounds is driven by microbial metabolism. The pathway to this compound is likely initiated by the degradation of methionine by cheese-ripening microorganisms[3][4].

Conclusion

This compound is a naturally occurring volatile compound that plays a significant role in the aroma of certain fruits, most notably pineapple. Its biosynthesis from L-methionine involves a series of enzymatic reactions that are characteristic of amino acid catabolism in plants. The analysis of this and other volatile compounds is well-established using HS-SPME-GC-MS. While its presence in fermented foods is less direct, the microbial breakdown of methionine provides the necessary precursors for its potential formation. Further research is warranted to fully quantify its presence in a wider range of foods and to explore the enzymatic activities responsible for its formation in different food matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Stable isotope dilution assay and HS-SPME-GCMS quantification of key aroma volatiles of Australian pineapple (Ananas comosus) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of harvest maturity and fruit logistics on pineapple (Ananas comosus [L.] Merr.) volatiles assessed by headspace solid phase microextraction and gas chromatography-mass spectrometry (HS-SPME-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Sensory Gatekeeper: An In-depth Technical Guide on the Olfactory Threshold of 3-(Methylthio)propyl butyrate

For Researchers, Scientists, and Drug Development Professionals

Quantitative Olfactory Data: A Comparative Perspective

Direct quantitative data for the olfactory detection threshold of 3-(Methylthio)propyl butyrate is not prominently documented in peer-reviewed literature. However, the odor characteristics of this compound and structurally related sulfur-containing esters are qualitatively described. As a general principle, sulfur-containing organic compounds are recognized for their exceptionally low odor thresholds, often detectable at parts per billion (ppb) or even parts per trillion (ppt) levels.[1][2] This high potency is a key characteristic of this class of molecules.

To provide a frame of reference, the following table summarizes the known olfactory properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Odor Profile | Reported Olfactory Threshold |

| This compound | 16630-60-7 | C₈H₁₆O₂S | Fruity, tropical, slightly savory[3] | Not specified in literature |

| 3-(Methylthio)propyl acetate | 16630-55-2 | C₆H₁₂O₂S | Fruity, tropical, savory, potent with a low odor threshold[3] | Not specified in literature |

| Methyl 4-(methylthio)butyrate | 53053-51-3 | C₆H₁₂O₂S | Sulfurous, cabbage, fruity, pineapple, cheesy[4] | Not specified in literature |

| Isobutyl 3-(methylthio)butyrate | 127931-21-9 | C₉H₁₈O₂S | Pungent, dry, strawberry, sweet[5] | Not specified in literature |

| Ethyl Butyrate | 105-54-4 | C₆H₁₂O₂ | Fruity, pineapple, juicy fruit, cognac[6] | 100 ppb (in water)[7] |

| Butyl Butyrate | 109-21-7 | C₈H₁₆O₂ | Fruity[8] | 100 ppb (in water)[7] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a complex process that requires rigorous control of experimental variables to ensure accuracy and reproducibility. The most common and scientifically accepted methodologies are detailed below.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[9] It is widely used to identify odor-active compounds in complex mixtures.

Methodology:

-

Sample Preparation: The sample containing the volatile compounds is prepared, often through extraction or headspace analysis.

-

Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their physicochemical properties as they pass through a capillary column.

-

Effluent Splitting: At the exit of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification.

-

Olfactometry Port: The second stream is directed to a heated sniffing port where a trained panelist or sensory assessor sniffs the effluent. The port is designed to deliver the effluent in a humidified, odor-free air stream to the panelist's nose.

-

Data Acquisition: As the separated compounds elute from the GC, the panelist records the time, duration, and a descriptor of any perceived odor. This sensory data is then aligned with the chromatogram from the conventional detector to identify the odor-active compounds.

-

Threshold Determination (Dilution to Threshold): To determine the odor threshold, a dilution series of the sample is prepared and analyzed by GC-O. The concentration at which an odor is no longer detectable by a certain percentage of the panel (typically 50%) is defined as the detection threshold.

Standardized Olfactometry Methods (e.g., ASTM E679-19)

Standardized methods provide a framework for determining odor thresholds in a controlled and reproducible manner. The ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized protocol.[10]

Methodology:

-

Panel Selection and Training: A panel of assessors is selected and trained to recognize and respond to specific odorants. Their sensitivity to the target odorant is often screened.

-

Sample Preparation: A series of concentrations of the odorant in a suitable diluent (e.g., purified air, water, or a specific solvent) is prepared. The concentration steps are typically logarithmic.

-

Presentation: The samples are presented to the panelists in an ascending order of concentration. A forced-choice procedure is commonly used, where the panelist is presented with multiple samples (e.g., three), one of which contains the odorant, and the others are blanks (diluent only). The panelist's task is to identify the sample that is different.

-

Threshold Determination: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is then calculated from the individual thresholds.

-

Types of Thresholds:

-

Detection Threshold: The lowest concentration of a substance that is perceivable by the human sense of smell, without necessarily being recognizable.

-

Recognition Threshold: The lowest concentration at which the odor of the substance is recognized and can be identified.

-

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the olfactory threshold.

Caption: The general olfactory signal transduction pathway.

The Biological Basis of Olfaction: Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors located in the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a cascade of intracellular events known as the olfactory signal transduction pathway.

-

Odorant Binding: The odorant molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR).

-

G-protein Activation: This binding activates an olfactory-specific G-protein, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Cation Influx and Depolarization: The opening of these channels allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing a depolarization of the olfactory sensory neuron's membrane.

-

Signal Transmission: This depolarization, if it reaches the threshold, generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Conclusion

While a specific numerical olfactory threshold for this compound remains to be definitively established in the scientific literature, the available data on its odor profile and that of structurally similar sulfur-containing esters strongly suggest a very low detection threshold. The methodologies for determining such thresholds, primarily Gas Chromatography-Olfactometry and standardized olfactometry protocols like ASTM E679-19, provide robust frameworks for future research in this area. Understanding the olfactory threshold of this and other volatile sulfur compounds is critical for applications in the food and fragrance industries, as well as for the potential identification of novel biomarkers in clinical diagnostics. The intricate olfactory signaling pathway underscores the remarkable sensitivity of the human sense of smell to potent odorants like this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]

- 3. nbinno.com [nbinno.com]

- 4. methyl 4-(methyl thio) butyrate, 53053-51-3 [thegoodscentscompany.com]

- 5. isobutyl-3-(methyl thio) butyrate, 127931-21-9 [thegoodscentscompany.com]

- 6. ethyl butyrate, 105-54-4 [thegoodscentscompany.com]

- 7. Odor Detection Thresholds & References [leffingwell.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. env.go.jp [env.go.jp]

The Flavor Enigma: A Technical Guide to 3-(Methylthio)propyl butyrate in Fruit

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propyl butyrate is a volatile sulfur compound that contributes significantly to the complex aroma profiles of various fruits. Its unique flavor characteristics, often described as a combination of fruity, pineapple, mushroom, and cheesy notes, make it a molecule of great interest to the flavor and fragrance industry, as well as to researchers studying fruit biochemistry and sensory science.[1][2] This technical guide provides an in-depth analysis of the flavor profile of this compound, summarizes the available quantitative data of this and related compounds in fruits, details the experimental protocols for its analysis, and illustrates its likely biosynthetic pathway.

Flavor Profile of this compound

The sensory perception of this compound is concentration-dependent. At low concentrations, it imparts a desirable ripe and juicy character to fruit flavors. However, at higher concentrations, it can introduce cooked or even undesirable savory notes. Its flavor is often described as:

-

Primary Notes: Fruity, pineapple, tropical.

-

Secondary Notes: Mushroom, cheesy, savory.

This compound is particularly important for recreating authentic fruit flavors, where it adds complexity and a sense of ripeness. For instance, it is a key component in creating realistic strawberry and pineapple flavors.[3]

Quantitative Data of this compound and Related Thioesters in Fruits

Quantitative data for this compound in fruits is limited in the scientific literature. However, data for structurally similar and flavor-contributing thioesters, such as ethyl 3-(methylthio)propanoate and methyl 3-(methylthio)propanoate, are available and provide valuable insights into the concentration ranges of this class of compounds in fruits.

| Fruit | Compound | Concentration | Reference |

| Pineapple | Ethyl 3-(methylthio)propanoate | Not Quantified | [4][5] |

| Methyl 3-(methylthio)propanoate | Not Quantified | [4] | |

| Melon | Ethyl 3-(methylthio)propanoate | 0.6 - 27.8 µg/kg | [6][7] |

| Red Moon Melon | Ethyl 3-(methylthio)propionate | 1.43 - 2.34 ng·g FW⁻¹·h⁻¹ | [2] |

Note: The table includes data for closely related compounds due to the scarcity of quantitative information for this compound in fruit matrices.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in fruits is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is favored for its simplicity, sensitivity, and solvent-free nature.

-

Sample Homogenization: A known weight of the fruit pulp is homogenized.

-

Vial Incubation: The homogenized sample is placed in a sealed headspace vial. To enhance the release of volatile compounds, the sample can be incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with gentle agitation.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The fiber adsorbs the volatile compounds.

-

Desorption: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the volatile compounds.

-

Gas Chromatograph (GC):

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX) is commonly used for the separation of volatile sulfur compounds.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 220-250°C.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is commonly used to fragment the molecules.

-

Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for the identification of the compounds by comparing the resulting mass spectra to a reference library (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve is prepared using a pure standard of this compound. An internal standard is often added to the sample to improve accuracy and precision.

-

Biotransformation Pathway and Experimental Workflow

The biogenesis of thioesters in fruits is believed to originate from amino acids, particularly L-methionine. The following diagrams illustrate the likely biotransformation pathway and a typical experimental workflow for the analysis of this compound.

Caption: Proposed biotransformation pathway of this compound from L-methionine in fruits.

Caption: General experimental workflow for the analysis of this compound in fruit.

References

- 1. This compound CAS#: 16630-60-7 [m.chemicalbook.com]

- 2. journals.flvc.org [journals.flvc.org]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methylthiopropionic Acid Ethyl Ester, Isolated from Katsura-uri (Japanese pickling melon, Cucumis melo var. conomon), Enhanced Differentiation in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 3-(Methylthio)propyl Butyrate in Cheese Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate tapestry of cheese aroma is woven from a complex interplay of volatile organic compounds derived from the enzymatic and microbial transformation of milk components. Among these, sulfur-containing esters play a significant, yet often underappreciated, role in defining the characteristic flavor profiles of many cheese varieties. This technical guide delves into the core of cheese aroma by focusing on a key sulfurous ester, 3-(methylthio)propyl butyrate. This document provides a comprehensive overview of its chemical properties, biochemical formation pathways, and its contribution to the sensory perception of cheese. Furthermore, it outlines detailed experimental protocols for its analysis and presents available quantitative data for related compounds to contextualize its potential significance. This guide is intended to be a valuable resource for researchers and scientists in the fields of food science, microbiology, and flavor chemistry, as well as for professionals in product development seeking to understand and modulate cheese aroma.

Introduction: The Essence of Cheese Aroma

The characteristic aroma of cheese is a primary determinant of its quality and consumer acceptance. This complex sensory attribute arises from a delicate balance of hundreds of volatile compounds, including fatty acids, alcohols, aldehydes, ketones, and esters. Sulfur-containing compounds, although often present in trace amounts, can exert a profound influence on the overall aroma due to their extremely low odor thresholds. This compound, a member of the S-methylthioester family, is a flavor compound associated with desirable "cheesy" and "fruity" notes. Its presence and concentration are influenced by the cheese-making process, including the selection of starter cultures and ripening conditions. Understanding the formation and sensory impact of this molecule is crucial for the targeted development of cheese with specific and enhanced flavor profiles.

Physicochemical Properties of this compound

This compound, also known as methionyl butyrate, is an ester characterized by the presence of a sulfur atom. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Methionyl butyrate, 3-(methylsulfanyl)propyl butanoate, Butanoic acid, 3-(methylthio)propyl ester | |

| Molecular Formula | C₈H₁₆O₂S | |

| Molecular Weight | 176.28 g/mol | |

| Appearance | Colorless liquid | |

| Odor Description | Cabbage/sewer (pure compound), Pineapple juicy character, excellent for cheese and mushroom fruity character (in application) |

Biochemical Formation Pathway

The biosynthesis of this compound in cheese is a multi-step process originating from the catabolism of the amino acid L-methionine and the availability of butanoic acid. The pathway involves several key enzymatic reactions mediated by the cheese microbiota, including starter and non-starter lactic acid bacteria, as well as ripening yeasts and molds.

The proposed pathway involves two main stages:

-

Formation of 3-(Methylthio)propan-1-ol: This alcohol is derived from L-methionine via the Ehrlich pathway. This pathway consists of three main steps:

-

Transamination: The amino group of L-methionine is transferred to an α-keto acid, forming α-keto-γ-(methylthio)butyric acid (KMBA).

-

Decarboxylation: KMBA is decarboxylated to form 3-(methylthio)propanal (methional).

-

Reduction: Methional is subsequently reduced to 3-(methylthio)propan-1-ol by alcohol dehydrogenases.

-

-

Esterification: 3-(Methylthio)propan-1-ol then undergoes esterification with butanoic acid, which is a product of lipolysis or amino acid catabolism. This reaction is catalyzed by esterases or alcohol acetyltransferases present in the cheese matrix, released by the microbial cells.

Quantitative Data and Sensory Significance

While this compound is recognized for its potential contribution to cheese flavor, specific quantitative data on its concentration in various cheese types are scarce in the current scientific literature. However, studies on related S-methylthioesters provide valuable context for its likely concentration range and sensory importance.

Table 1: Concentration of Selected S-Methylthioesters in Different Cheese Varieties

| Compound | Cheese Type | Concentration (µg/kg) | Reference |

| S-Methyl thioacetate | Munster | 32 | |

| S-Methyl thiopropionate | Camembert (unpasteurized) | 123 | |

| S-Methyl thiobutanoate | Geotrichum candidum culture | Detected | |

| S-Methyl thioisovalerate | Brevibacterium strains culture | Detected |

Sensory Threshold and Aroma Profile

The sensory threshold of a flavor compound is the minimum concentration at which it can be detected. Due to their sulfur moiety, thioesters generally exhibit low odor thresholds, meaning even minute quantities can significantly impact the overall aroma. The odor threshold for this compound in a cheese matrix has not been specifically reported. However, related compounds provide an indication of its potency. For instance, the sensory threshold for S-methyl thiopropionate in dairy products is reported to be 100 ppb.

The aroma profile of this compound is described as having a "pineapple juicy character" and being "excellent for cheese and mushroom fruity character". This suggests it contributes to the desirable fruity and savory notes in certain cheeses. Other short-chain S-methylthioesters are often described as "cheesy".

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in a complex matrix like cheese requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

5.1. Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a generalized procedure based on methods for analyzing volatile sulfur compounds in cheese. Optimization will be required for specific cheese matrices and instrumentation.

1. Sample Preparation:

- Grate a representative sample of the cheese (approximately 2-5 g) into a 20 mL headspace vial.

- For semi-hard and hard cheeses, it may be beneficial to cryo-mill the sample to increase the surface area.

- Add a saturated solution of NaCl (e.g., 1-2 mL) to increase the volatility of the analytes by the "salting-out" effect.

- Add an internal standard solution (e.g., a deuterated analog or a sulfur compound not expected in the sample) for quantification.

- Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

- Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility, including sulfur compounds.

- Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.

3. GC-MS Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.

- Gas Chromatograph:

- Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for the separation of volatile sulfur compounds.

- Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C, hold for 2-5 min), then ramp up to a high temperature (e.g., 220-240 °C) at a controlled rate (e.g., 3-5 °C/min).

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer:

- Ionization: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.

- Identification: Identification of this compound is achieved by comparing the retention time and mass spectrum with that of an authentic standard. The NIST WebBook provides reference mass spectral data for this compound.

// Nodes

Sample [label="Cheese Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

Grating [label="Grating/Milling", fillcolor="#F1F3F4", fontcolor="#202124"];

Vial [label="Headspace Vial\n(+ NaCl, Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];

SPME [label="HS-SPME Extraction\n(DVB/CAR/PDMS fiber)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Analysis\n(Identification & Quantification)", fillcolor="#FBBC05", fontcolor="#202124"];

Result [label="Concentration of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Sample -> Grating;

Grating -> Vial;

Vial -> SPME [label="Equilibration & Extraction"];

SPME -> GCMS [label="Thermal Desorption"];

GCMS -> Data;

Data -> Result;

}

Factors Influencing the Formation of this compound

The concentration of this compound in cheese is not static and is influenced by a variety of factors throughout the cheese-making and ripening process.

-

Microbial Flora: The specific strains of starter and non-starter bacteria, as well as secondary flora (yeasts and molds), play a critical role. Organisms with high levels of aminotransferases, decarboxylases, alcohol dehydrogenases, and esterases will favor the production of this ester. For example, Brevibacterium linens, commonly found on the surface of smear-ripened cheeses, is known to produce a variety of S-methylthioesters.

-

Precursor Availability: The concentration of free methionine and butanoic acid in the cheese curd is a key limiting factor. Proteolysis during ripening releases amino acids from casein, while lipolysis releases free fatty acids from milk fat.

-

Ripening Conditions:

-

Temperature: Higher ripening temperatures generally accelerate enzymatic reactions, potentially leading to increased production of this compound.

-

pH: The activity of the enzymes involved in the formation pathway is pH-dependent.

-

Time: The concentration of this ester is likely to increase during the course of ripening as its precursors become more available.

-

Conclusion and Future Perspectives

This compound is a potent aroma compound with the potential to significantly contribute to the desirable "cheesy" and "fruity" notes of various cheeses. Its formation is intricately linked to the metabolic activities of the cheese microbiota on the precursors L-methionine and butanoic acid. While its presence is acknowledged, there is a clear need for further research to quantify its concentration across a wider range of cheese varieties and to determine its precise sensory threshold in a cheese matrix.

Future studies should focus on:

-

Quantitative screening: A comprehensive analysis of this compound concentrations in different cheese types to establish a baseline understanding of its distribution.

-

Sensory analysis: Determining the odor activity value (OAV) of this compound in various cheese models to accurately assess its contribution to the overall aroma.

-

Strain selection: Identifying and characterizing microbial strains with a high capacity for producing this specific ester for their potential use as adjunct cultures to enhance cheese flavor.

-

Process optimization: Investigating the impact of cheese-making parameters on the final concentration of this compound to enable targeted flavor modulation.

A deeper understanding of the role and formation of this compound will empower cheese manufacturers to craft products with more consistent and desirable flavor profiles, and will provide flavor scientists with a more complete picture of the chemical basis of cheese aroma.

An In-depth Technical Guide to the Biosynthesis of 3-(Methylthio)propyl Butyrate in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)propyl butyrate is a volatile ester that contributes to the aroma and flavor profile of certain plants, particularly within the Brassicaceae family. Its biosynthesis is not a direct pathway but rather a multi-stage process intricately linked to the metabolism of sulfur-containing secondary metabolites known as glucosinolates. This guide provides a detailed technical overview of the complete biosynthetic pathway, from precursor molecules to the final ester product. The pathway can be conceptually divided into three main stages:

-

Formation of the Glucosinolate Precursor: Biosynthesis of 3-(methylthio)propyl glucosinolate (glucoibervirin) from the amino acid methionine.

-

Hydrolysis and Alcohol Formation: Enzymatic breakdown of the glucosinolate upon tissue damage to yield precursor molecules, including the alcohol 3-(methylthio)propanol.

-

Esterification: The final enzymatic step where 3-(methylthio)propanol is esterified with a butyrate donor to form this compound.

Stage 1: Biosynthesis of 3-(Methylthio)propyl Glucosinolate (Glucoibervirin)

The biosynthesis of aliphatic glucosinolates, such as 3-(methylthio)propyl glucosinolate, begins with the chain elongation of the amino acid methionine.[1][2] This process involves a repeating three-step cycle that adds a methylene group to the amino acid side chain.[3]

Methionine Chain Elongation

The chain elongation of methionine is a cyclical process that prepares the amino acid for conversion into the core glucosinolate structure. For 3-(methylthio)propyl glucosinolate, methionine undergoes one cycle of chain elongation to form dihomomethionine. The key enzymes in this cycle have been identified and characterized, primarily in Arabidopsis thaliana.

The enzymes involved in the methionine chain elongation cycle are:

-

Branched-chain aminotransferase 4 (BCAT4): Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate.[4]

-

Methylthioalkylmalate Synthase (MAM): Catalyzes the condensation of the 2-oxo acid with acetyl-CoA. Different MAM enzymes have specificities for different chain lengths.[3][5]

-

Isopropylmalate Isomerase (IPMI): Isomerizes the resulting malate derivative.

-

Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation to yield a chain-elongated 2-oxo acid.[5]

-

Branched-chain aminotransferase (BCAT): The final transamination of the elongated 2-oxo acid to form the chain-elongated amino acid (dihomomethionine).

References

- 1. The methionine chain elongation pathway in the biosynthesis of glucosinolates in Eruca sativa (Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Branched-chain aminotransferase4 is part of the chain elongation pathway in the biosynthesis of methionine-derived glucosinolates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Matrix: A Technical Guide to the Interactions of 3-(Methylthio)propyl Butyrate with Food Components

For Immediate Release

This technical guide provides an in-depth analysis of the interactions between the flavor compound 3-(methylthio)propyl butyrate and major food matrix components. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. Given the limited direct research on this compound, this guide synthesizes information from studies on analogous sulfur-containing esters and general principles of flavor-matrix interactions to provide a comprehensive overview.

Introduction to this compound

This compound is a sulfur-containing ester known for its complex aroma profile, often described as fruity, pineapple-like, with savory and cheesy undertones.[1] Its unique sensory properties make it a valuable component in the flavor industry. However, the perceived flavor intensity and stability of this compound can be significantly influenced by its interactions with the surrounding food matrix. Understanding these interactions is crucial for optimizing flavor release, ensuring product stability, and delivering a consistent sensory experience.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 16630-60-7 | [3] |

| Molecular Formula | C₈H₁₆O₂S | [3] |

| Molecular Weight | 176.28 g/mol | [4] |

| Boiling Point | 108 °C @ 11 Torr | [3] |

| Density | 0.994 g/cm³ @ 20 °C | [3] |

| Odor Description | Fruity, pineapple, mushroom, cheesy | [1][4] |

Interactions with Major Food Matrix Components

The release and perception of flavor compounds like this compound are governed by their partitioning between the food matrix and the air phase. This partitioning is dictated by various non-covalent and, in some cases, covalent interactions with proteins, carbohydrates, and lipids.

Protein Interactions

Proteins can significantly impact flavor perception by binding aroma compounds, which can either suppress or enhance their release. These interactions are primarily driven by the hydrophobic nature of the flavor molecule and the protein's structure.

-

Hydrophobic Interactions: The non-polar regions of this compound are likely to interact with hydrophobic pockets on the surface of proteins, such as β-lactoglobulin in whey or caseins in milk.[5] This can lead to the retention of the flavor compound, reducing its volatility and perceived intensity.

-

Covalent Bonding: Sulfur-containing compounds, particularly thiols and disulfides, can undergo covalent interactions with proteins through disulfide-sulfhydryl exchange reactions.[6] While this compound is a thioether, the potential for enzymatic or chemical reactions that could lead to covalent binding should not be entirely dismissed, especially during processing and storage. Studies on other organosulfur compounds have shown that they can covalently interact with meat, egg, and dairy proteins.[7]

Table 2: Potential Interactions of this compound with Food Proteins

| Protein Type | Predominant Interaction Type | Expected Impact on Flavor Release | Supporting Evidence (Analogous Compounds) |

| Whey Proteins (e.g., β-lactoglobulin) | Hydrophobic binding | Decreased | Studies on various flavor compounds show binding to hydrophobic pockets.[5] |

| Caseins | Hydrophobic and potential covalent interactions | Decreased | Caseins are known to interact with sulfur volatiles.[6] |

| Soy Proteins | Hydrophobic binding | Initially less binding, but can increase over time | Soy protein showed initial low binding with flavor compounds but a high rate of reaction over storage.[8] |

| Myofibrillar Proteins (Meat) | Hydrophobic and potential covalent interactions | Decreased | Thiophenes and other sulfur compounds are affected by the presence of proteins in meat systems.[6] |

Carbohydrate Interactions

The interaction of flavor compounds with carbohydrates is generally weaker than with proteins and lipids. However, polysaccharides can influence flavor release through several mechanisms:

-

Viscosity Effects: High concentrations of polysaccharides like starch or pectin increase the viscosity of the aqueous phase, which can hinder the diffusion and release of volatile compounds.

-

Inclusion Complexation: Some carbohydrates, notably cyclodextrins and certain starches, can form inclusion complexes with flavor molecules, effectively encapsulating them. This can protect the flavor from degradation and control its release. While direct evidence for this compound is unavailable, this is a known mechanism for other flavor compounds.

-

Hydrogen Bonding: Weak hydrogen bonds can form between the ester group of this compound and hydroxyl groups of polysaccharides.

Lipid Interactions

As a lipophilic compound, this compound is expected to readily partition into the lipid phase of a food product. This has significant implications for its release and perception.

-

Partitioning Effects: In oil-in-water emulsions, the flavor compound will distribute between the oil, water, and interfacial phases. A higher affinity for the oil phase will result in lower concentration in the aqueous phase and consequently, a lower rate of release into the headspace.[9] The partitioning behavior is influenced by the nature of the oil and the emulsifier used.[10][11]

-

Interfacial Phenomena: The interface between oil and water in an emulsion is a critical region for flavor interactions. Emulsifiers and proteins that accumulate at the interface can create a barrier to flavor release or can bind the flavor compound, further modulating its volatility.[12]

Experimental Protocols for Studying Flavor-Matrix Interactions

A multi-faceted approach combining instrumental analysis and sensory evaluation is necessary to fully characterize the interaction of this compound with food matrices.

Quantification of Flavor Binding and Release

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for measuring the volatility of aroma compounds.

-

Static Headspace GC-MS (SHS-GC-MS): This method analyzes the equilibrium headspace above a sample in a sealed vial. It is useful for determining the partition coefficient of the flavor compound between the food matrix and the gas phase.

-

Protocol:

-

Prepare a series of model food systems (e.g., protein solutions, starch gels, emulsions) spiked with a known concentration of this compound.

-

Place a precise amount of the sample into a headspace vial and seal it.

-

Equilibrate the vial at a controlled temperature for a specific time to allow the flavor compound to partition into the headspace.

-

Inject a known volume of the headspace into the GC-MS for analysis.

-

Quantify the concentration of this compound in the headspace and compare it to a reference sample (flavor in water) to determine the extent of binding/retention.[5][13]

-

-

-

Dynamic Headspace Analysis (DHA) / Purge and Trap: This technique involves passing an inert gas through the sample to strip the volatile compounds, which are then trapped on an adsorbent material before being desorbed into the GC-MS. This method is more sensitive and can provide information on the rate of flavor release.[14]

Solid-Phase Microextraction (SPME) coupled with GC-MS offers a solvent-free method for extracting and concentrating volatile compounds.

-

Protocol:

-

Place the sample in a sealed vial.

-

Expose a SPME fiber coated with a suitable stationary phase to the headspace of the sample for a defined period.

-

The flavor compounds adsorb onto the fiber.

-

Retract the fiber and insert it into the hot injection port of a GC-MS, where the analytes are thermally desorbed for analysis.[15][16]

-

Sensory Evaluation

Instrumental analysis should be complemented by sensory evaluation to understand the perceptual consequences of flavor-matrix interactions.

-

Descriptive Sensory Analysis: A trained panel evaluates the intensity of specific aroma attributes of this compound (e.g., fruity, cheesy, sulfurous) in different food matrices.[17]

-

Time-Intensity (TI) Profiling: This dynamic sensory method measures the perceived intensity of an attribute over time, providing insights into the rate and duration of flavor release during consumption.[18]

Visualizing Interactions and Workflows

General Flavor-Matrix Interaction Pathways

Caption: Interactions of this compound with food matrix components.

Experimental Workflow for Flavor Release Analysis

Caption: Workflow for analyzing flavor-matrix interactions.

Conclusion and Future Directions

The interaction of this compound with food matrix components is a complex phenomenon that significantly impacts its sensory contribution to a food product. While direct research on this specific compound is scarce, by drawing parallels with similar sulfur-containing esters, it is evident that proteins and lipids are likely to play a major role in its retention and release, primarily through hydrophobic interactions and partitioning effects. Carbohydrates are expected to have a more indirect influence, mainly by altering the viscosity of the food system.

Future research should focus on generating quantitative data for the binding of this compound to specific food macromolecules. Investigating the impact of processing conditions (e.g., temperature, pH) on these interactions is also crucial for developing strategies to control and optimize the flavor profile of food products containing this unique and potent aroma compound. The application of advanced analytical techniques, such as multidimensional GC-MS and proton-transfer-reaction mass spectrometry (PTR-MS), will be instrumental in unraveling the complexities of its behavior in real food systems.[19]

References

- 1. shimadzu.com [shimadzu.com]

- 2. Food and Feed Information Portal Database | FIP [ec.europa.eu]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 16630-60-7 [amp.chemicalbook.com]

- 5. Unraveling the Role of Flavor Structure and Physicochemical Properties in the Binding Phenomenon with Commercial Food Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. The role of fat in flavor perception: effect of partition and viscosity in model emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of Incorporation Methods on Partitioning Behavior of Lipophilic Drugs into Various Phases of a Parenteral Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Emulsifier Structure and Concentration on Lipolysis Dynamics and Curcumin Bioaccessibility in the Nanoemulsions Stabilized by Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 3-(Methylthio)propyl Butyrate for Research Applications

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(methylthio)propyl butyrate, a butyrate ester with potential applications in biomedical research and drug development. Butyrate and its derivatives are of significant interest due to their roles as histone deacetylase (HDAC) inhibitors and their influence on cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3][4][5] This protocol details the synthesis via Fischer esterification of 3-(methylthio)-1-propanol and butyric acid, outlining the reaction setup, purification, and characterization of the final product. The application notes also discuss the relevance of this compound in cancer research and immunology, providing a basis for its use in preclinical studies.

Introduction

Butyrate, a short-chain fatty acid, is a product of microbial fermentation in the gut and is known to play a crucial role in maintaining intestinal homeostasis.[6] In recent years, butyrate and its derivatives have emerged as promising therapeutic agents due to their ability to modulate gene expression through the inhibition of histone deacetylases (HDACs).[1] This epigenetic modification can lead to the reactivation of tumor suppressor genes, making butyrate esters valuable candidates for cancer therapy.[1][3][5] Furthermore, butyrate has demonstrated immunomodulatory effects, influencing the development and function of immune cells.[1][4]

The synthesis of butyrate esters, such as this compound, allows for the investigation of these biological activities in various research models. As prodrugs, these esters can offer improved bioavailability and targeted delivery of butyrate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound for research purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-methylsulfanylpropyl butanoate | [7] |

| Synonyms | This compound, Methionyl butyrate | [7] |

| CAS Number | 16630-60-7 | [7] |

| Molecular Formula | C8H16O2S | [7] |

| Molecular Weight | 176.28 g/mol | [7] |

| Boiling Point | 232 °C @ 760 mmHg | [7] |

| Density | ~0.994 g/cm³ @ 20 °C |

Table 2: Spectroscopic Data for this compound (Predicted)

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Multiplicity |

| 4.10 | t |

| 2.55 | t |

| 2.25 | t |

| 2.10 | s |

| 1.95 | sext |

| 1.65 | sext |

| 0.95 | t |

Note: The NMR data presented is predicted based on standard chemical shift values and analysis of similar structures. Actual experimental data may vary.

Table 3: Expected IR and MS Data for this compound

| IR Spectroscopy | Mass Spectrometry (EI) |

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H (alkane) |

| ~1740 | C=O (ester) |

| ~1170 | C-O (ester) |

Note: This data is based on typical values for the functional groups present in the molecule.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

-

3-(Methylthio)-1-propanol

-

Butyric acid

-

Sulfuric acid (H₂SO₄, concentrated) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-(methylthio)-1-propanol (1.0 eq), butyric acid (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected, or the reaction is deemed complete by TLC or GC analysis (typically 4-8 hours).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any remaining butyric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent (toluene) using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.

-

Mandatory Visualizations

Synthesis Workflow

References

- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phorbol ester augments butyrate-induced apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 4. Inflammation-Modulating Effect of Butyrate in the Prevention of Colon Cancer by Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methionyl butyrate | C8H16O2S | CID 85520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enzymatic Synthesis of 3-(Methylthio)propyl Butyrate Using Lipase

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)propyl butyrate, also known as methionyl butyrate, is a flavor ester characterized by its fruity, pineapple-like aroma.[1][2] Traditionally, such esters are produced through chemical catalysis, which often requires high temperatures and harsh acidic or basic conditions, leading to side reactions and environmental concerns.[3] Enzymatic synthesis using lipases presents a green and highly specific alternative. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification reactions under mild conditions, offering high chemo-, regio-, and enantioselectivity.[3][4][5] The use of immobilized lipases further enhances process feasibility by improving enzyme stability and allowing for easy separation and reuse, which is crucial for cost-effective industrial applications.[6][7][8]

This document provides a detailed protocol for the synthesis of this compound via lipase-catalyzed esterification of butyric acid and 3-(methylthio)propanol. The methodologies are based on established principles for lipase-catalyzed synthesis of similar short-chain flavor esters.

Reaction Principle

The synthesis of this compound is achieved through the direct esterification of 3-(methylthio)propanol with butyric acid, catalyzed by a lipase. In low-water environments, lipases can reverse their natural hydrolytic function to favor synthesis.[3][9] The reaction mechanism for many lipases follows a Ping-Pong Bi-Bi model.[10][11] In this mechanism, the lipase first reacts with the acyl donor (butyric acid) to form a covalent acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (3-(methylthio)propanol) attacks the intermediate, leading to the formation of the ester and regeneration of the free enzyme.[7][10]

Diagram 1: Lipase-Catalyzed Esterification Mechanism

References

- 1. This compound CAS#: 16630-60-7 [chemicalbook.com]

- 2. Methionyl butyrate | C8H16O2S | CID 85520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]